

# Application Notes: Enzalutamide for Studying Androgen Receptor (AR)-Dependent Transcription

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## Compound of Interest

Compound Name: Androgen receptor antagonist 4

Cat. No.: B15576829

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## Introduction

The Androgen Receptor (AR) is a ligand-activated transcription factor belonging to the steroid hormone receptor superfamily.[1][2] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, binds to specific DNA sequences known as Androgen Response Elements (AREs), and recruits co-regulators to initiate the transcription of target genes.[3] This signaling pathway is crucial for the development and function of the prostate gland and is a key driver in the progression of prostate cancer.[1]

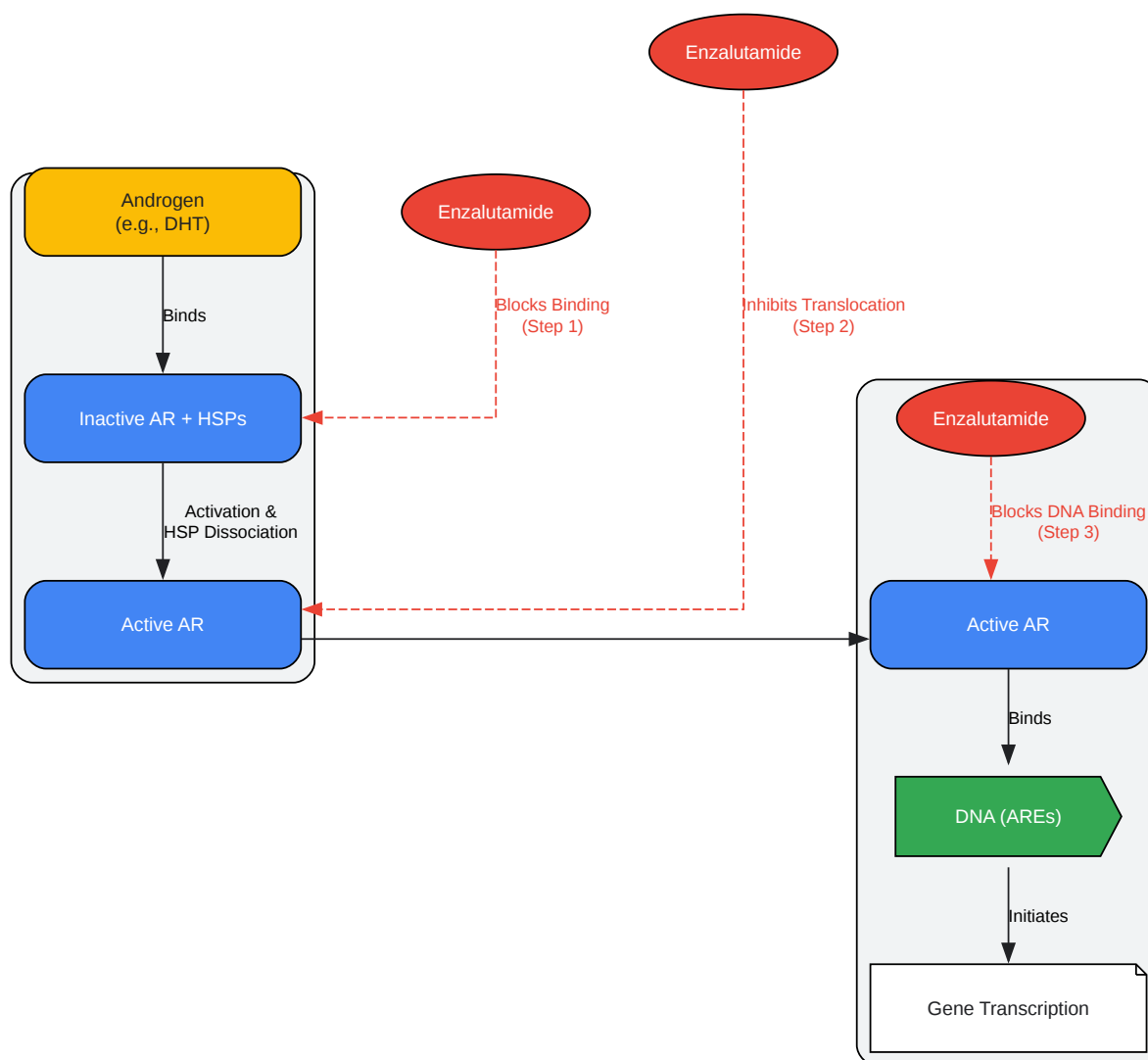
Enzalutamide (formerly MDV3100) is a potent, second-generation, non-steroidal AR antagonist.[4][5] It has a higher binding affinity for the AR than older antagonists like bicalutamide.[1] Unlike first-generation antagonists, Enzalutamide exhibits no partial agonist activity.[1][6] Its multi-faceted mechanism of action makes it an invaluable tool for researchers studying AR signaling pathways and an effective therapeutic agent in the treatment of prostate cancer.[3][7]

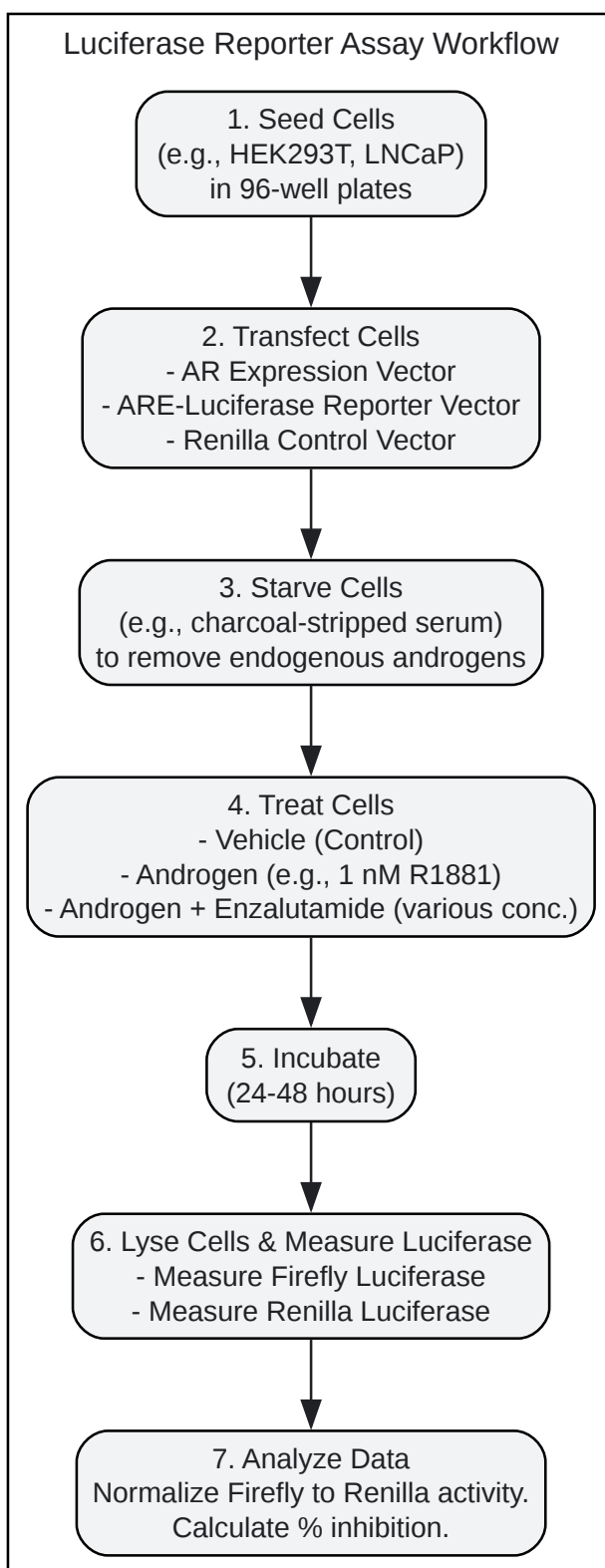
## Mechanism of Action

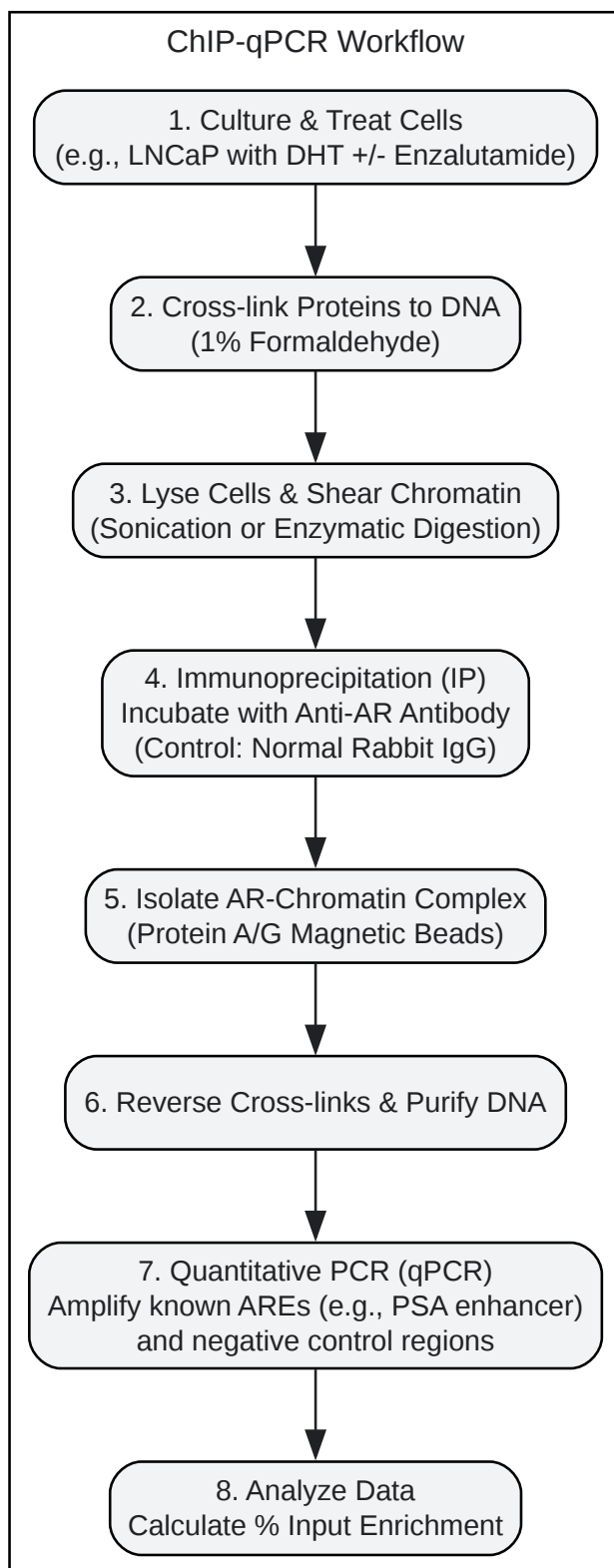
Enzalutamide disrupts AR-dependent transcription at multiple levels, providing a more complete shutdown of the signaling pathway compared to earlier inhibitors.[1][3][6]

- **Competitive Inhibition of Androgen Binding:** Enzalutamide competitively binds to the ligand-binding domain (LBD) of the AR with high affinity, preventing natural androgens from activating the receptor.[\[1\]](#)[\[8\]](#)[\[3\]](#)[\[7\]](#)
- **Inhibition of Nuclear Translocation:** It prevents the conformational change required for the activated AR to move from the cytoplasm into the nucleus.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#) This step is critical, as the AR must be in the nucleus to access its target genes.
- **Impaired DNA Binding and Co-activator Recruitment:** Should any AR manage to translocate to the nucleus, Enzalutamide impairs its ability to bind to AREs on the DNA and disrupts the recruitment of essential co-activators needed to initiate transcription.[\[3\]](#)[\[7\]](#)[\[9\]](#)

This comprehensive blockade makes Enzalutamide a specific and potent tool for isolating and studying AR-dependent cellular processes and gene regulation.







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